molecular formula C5H10O2 B3047912 1-Ethoxypropan-2-one CAS No. 14869-34-2

1-Ethoxypropan-2-one

Cat. No.: B3047912
CAS No.: 14869-34-2
M. Wt: 102.13 g/mol
InChI Key: CXKAZTSHVRMSRT-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of 142.7°C at 760 mmHg and a density of 0.891 g/cm³ . This compound is used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

1-Ethoxypropan-2-one has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is employed in the production of resins, coatings, and adhesives due to its solvent properties.

Preparation Methods

1-Ethoxypropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of propionaldehyde with ethanol in the presence of an acid catalyst . Another method includes the reaction of ethyl acetate with propionaldehyde under basic conditions . Industrial production often utilizes these methods due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Ethoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted ketones .

Mechanism of Action

The mechanism of action of 1-Ethoxypropan-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that participate in metabolic pathways . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and reactivity .

Comparison with Similar Compounds

1-Ethoxypropan-2-one can be compared with similar compounds such as:

    1-Ethoxy-2-propanol: This compound has a similar structure but differs in its functional groups and reactivity.

    1-Methoxy-2-propanol: Another similar compound, differing by the presence of a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific reactivity and applications, which are distinct from those of its analogs .

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it valuable in scientific research, industrial processes, and pharmaceutical synthesis

Properties

IUPAC Name

1-ethoxypropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-7-4-5(2)6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKAZTSHVRMSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501990
Record name 1-Ethoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14869-34-2
Record name 1-Ethoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxypropan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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